2-[4-chloro-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione
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Overview
Description
2-[4-chloro-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione is a complex organic compound that features a unique combination of a quinoline derivative and a thiazolidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Derivative: This involves the hydrogenation of isoquinoline to produce 1,2,3,4-tetrahydroquinoline.
Introduction of the Carbonyl Group: The carbonyl group is introduced through acylation reactions, often using acyl chlorides or anhydrides under acidic or basic conditions.
Formation of the Thiazolidine Ring: This step involves the cyclization of a thiourea derivative with a halogenated phenyl compound under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
2-[4-chloro-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-chloro-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares the tetrahydroquinoline core but lacks the thiazolidine ring.
Thiazolidinediones: Contains the thiazolidine ring but differs in the rest of the structure.
Uniqueness
2-[4-chloro-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione is unique due to its combination of a quinoline derivative and a thiazolidine ring, which imparts distinct chemical and biological properties .
I
Properties
IUPAC Name |
2-[4-chloro-3-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S/c20-16-8-7-14(22-18(23)9-11-27(22,25)26)12-15(16)19(24)21-10-3-5-13-4-1-2-6-17(13)21/h1-2,4,6-8,12H,3,5,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXOVYXIJKMUNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=C(C=CC(=C3)N4C(=O)CCS4(=O)=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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